N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-3-12-21-18-15(23-2)10-7-11-16(18)24-19(21)20-17(22)13-14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCMGOOLGXRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)CC3=CC=CC=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of Benzothiazole Core: This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Methoxy and Prop-2-ynyl Groups: The methoxy group is introduced via methylation, while the prop-2-ynyl group is added through a propargylation reaction.
Formation of the Final Compound: The final step involves the condensation of the benzothiazole derivative with phenylacetic acid under dehydrating conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and prop-2-ynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
- N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Uniqueness
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and prop-2-ynyl groups, in particular, contribute to its distinct properties compared to similar compounds.
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a synthetic compound that has attracted significant interest due to its potential biological activities. This article will explore its chemical structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core with a methoxy group and a prop-2-ynyl substituent. These functional groups are crucial for its biological activity. The synthesis typically involves:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
- Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.
- Addition of the Prop-2-ynyl Group : Accomplished via nucleophilic substitution with propargyl bromide.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.
The primary mechanism involves interaction with cellular targets such as enzymes and receptors that play roles in:
- Cell Proliferation : The compound may inhibit pathways that promote cell division.
- Apoptosis : It has been shown to induce programmed cell death in certain cancer cell lines.
Research indicates that it can modulate pathways related to immune response and signal transduction, potentially making it effective against various types of cancer.
Anticancer Activity
Several studies have documented its efficacy against cancer cells:
-
In Vitro Studies : The compound demonstrated significant cytotoxic effects on cancer cell lines such as PC-3 (prostate cancer) and A375 (melanoma). It was found to arrest cells in the G(2)/M phase of the cell cycle, leading to apoptosis .
Cell Line IC50 Value (μM) Mechanism PC-3 10 Cell cycle arrest A375 15 Apoptosis induction - In Vivo Studies : Efficacy was also observed in animal models, where it resulted in tumor growth inhibition without significant neurotoxicity at therapeutic doses .
Comparative Analysis
When compared to similar compounds, N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yloxy)-benzothiazolylidene]-2-phenylacetamide exhibits unique properties due to its specific combination of functional groups. This uniqueness contributes to its distinct biological activity profile, particularly in overcoming multidrug resistance commonly seen with traditional chemotherapeutics .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| SMART-H | 4-substituted methoxybenzoyl-thiazole | High cytotoxicity against cancer cells |
| SMART-F | Similar to SMART-H but with different substituents | Overcomes drug resistance |
Case Studies
Case Study 1 : A study evaluated the effects of N-[4-methoxybenzoyl]-thiazole derivatives on tumor cell lines. The results indicated that compounds similar to N-[(2Z)-4-methoxy...]-2-phenylacetamide exhibited comparable or superior activity against resistant strains .
Case Study 2 : In another investigation, researchers assessed the compound's impact on signaling pathways involved in inflammation and cancer progression. The findings suggested that it could modulate NF-kB signaling, which is critical in inflammatory responses .
Q & A
Spectroscopy :
- IR : Confirm amide C=O stretches (~1670 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
- NMR : Analyze the (Z)-configuration via deshielded imine protons (δ 8.0–8.5 ppm in DMSO-d₆) and methoxy group singlet (~δ 3.8 ppm) .
Mass Spectrometry : HRMS to verify molecular ion [M+H]⁺ and rule out impurities .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC₅₀ determination) .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing EC₅₀ values to controls like doxorubicin .
Advanced Research Questions
Q. How do substituents on the phenylacetamide moiety influence bioactivity?
- Methodological Answer :
Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring.
Assay Design : Test analogs in parallel for cytotoxicity and target binding (e.g., molecular docking against EGFR kinase).
Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with activity trends .
- Example : Nitro-substituted analogs (e.g., 6b in ) show enhanced activity due to improved electron-deficient pharmacophores .
Q. How to resolve contradictions in reported NMR chemical shifts for the benzothiazole core?
- Methodological Answer :
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons .
Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR (VT-NMR) .
X-ray Crystallography : Validate solid-state configuration (e.g., compare with ’s crystallographic data) .
Q. What strategies optimize reaction yields in copper-catalyzed cycloadditions involving the propargyl group?
- Methodological Answer :
DoE (Design of Experiments) : Vary Cu(OAc)₂ loading (5–20 mol%), solvent (t-BuOH:H₂O ratios), and reaction time (4–12 hrs) .
In Situ Monitoring : Use FT-IR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) .
Post-Reaction Quenching : Optimize extraction (ethyl acetate vs. dichloromethane) to recover polar byproducts .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant lines.
Membrane Permeability : Measure logP values (via HPLC) to correlate lipophilicity with cell-line-specific uptake .
Redox Profiling : Assess ROS generation using DCFDA assays to link toxicity to oxidative stress pathways .
Methodological Challenges & Contradictions
Q. Why do some studies report instability of the (Z)-isomer under basic conditions?
- Analysis : The imine group in the benzothiazole core may undergo hydrolysis or isomerization at pH > 9.
- Resolution : Stabilize via:
Buffered Media : Use phosphate buffer (pH 7.4) for biological assays .
Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amide nitrogen during synthesis .
Q. How to reconcile conflicting IR data for the C=O stretch in related analogs?
- Root Cause : Hydrogen bonding variations (e.g., intermolecular vs. intramolecular) alter absorption frequencies.
- Solution : Compare solid-state (ATR-FTIR) vs. solution (KBr pellet) spectra. For example, reports C=O at 1671 cm⁻¹ in solid vs. 1682 cm⁻¹ in solution .
Advanced Analytical Techniques
Q. What computational methods predict the compound’s reactivity with biological thiols?
- Approach :
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to glutathione adduction.
Molecular Dynamics (MD) : Simulate binding to cysteine residues in target proteins (e.g., tubulin) .
Q. How to validate the compound’s mechanism of action when structural analogs show opposing activities?
- Methodology :
Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with cellular targets.
SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
